molecular formula C19H18ClN3O4 B2508989 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034526-48-0

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2508989
CAS No.: 2034526-48-0
M. Wt: 387.82
InChI Key: OIXZVXPNOQMKSD-UHFFFAOYSA-N
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Description

The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex chemical entity with applications across various scientific domains. This article delves into its synthetic pathways, chemical properties, and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process typically starting with the reaction of 3-chloropyridine with a piperidine derivative. This is followed by the coupling of this intermediate with benzo[d]oxazol-2(3H)-one through a series of condensation and cyclization reactions. Optimal reaction conditions include precise temperature control, solvent selection, and catalyst use to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to be cost-effective and scalable. This involves the use of continuous flow reactors, efficient purification methods like crystallization and chromatography, and stringent quality control protocols to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: The compound is capable of undergoing various chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be achieved using lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: It participates in nucleophilic substitution reactions, especially on the pyridine ring.

Common Reagents and Conditions: Common reagents include organic solvents such as dichloromethane and toluene, acids and bases like hydrochloric acid and sodium hydroxide, and catalysts such as palladium on carbon and platinum oxide.

Major Products Formed: Depending on the reaction type, the products vary. For instance, oxidation yields hydroxyl derivatives, while reduction leads to dechlorinated products. Substitution reactions produce a wide array of functionalized compounds.

Scientific Research Applications

Chemistry: In the field of chemistry, it serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: Biologically, it is studied for its interactions with various biomolecules and potential as a lead compound in drug development.

Medicine: Medically, it shows promise in therapeutic applications, particularly in treating inflammatory and neurological disorders due to its unique chemical structure.

Industry: Industrially, it is used in the synthesis of agrochemicals, dyes, and specialty chemicals, contributing to its versatility and broad utility.

Mechanism of Action

The compound exerts its effects through several pathways. It binds to specific molecular targets, modulating their activity. For example, it may inhibit enzymes or interact with receptors, altering cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds such as 3-chloropyridine derivatives and other benzo[d]oxazol-2(3H)-one analogs, this compound stands out due to its unique combination of chemical properties and biological activities. It offers enhanced reactivity and specificity, making it a valuable tool in both research and industrial applications. Similar compounds include:

  • 3-(2-(3-((3-chlorophenyl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

  • 3-(2-(3-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

By exploring these facets, we gain a comprehensive understanding of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one and its impactful presence across various scientific and industrial domains.

Properties

IUPAC Name

3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-10-21-8-7-16(14)26-13-4-3-9-22(11-13)18(24)12-23-15-5-1-2-6-17(15)27-19(23)25/h1-2,5-8,10,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZVXPNOQMKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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